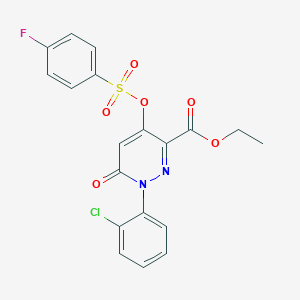

Ethyl 1-(2-chlorophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

This compound is a pyridazine derivative featuring a 2-chlorophenyl group at position 1, a ((4-fluorophenyl)sulfonyl)oxy substituent at position 4, and an ethyl ester at position 2.

Properties

IUPAC Name |

ethyl 1-(2-chlorophenyl)-4-(4-fluorophenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN2O6S/c1-2-28-19(25)18-16(29-30(26,27)13-9-7-12(21)8-10-13)11-17(24)23(22-18)15-6-4-3-5-14(15)20/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEATZLTGOVSBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-chlorophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the current understanding of the biological activity of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine ring, sulfonyl group, and various aromatic substituents. Its molecular formula is C₁₈H₁₄ClFNO₅S, and its systematic name reflects its intricate substitutions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant activity against various pathogens.

In Vitro Studies

A study evaluating related compounds reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . These derivatives displayed not only bactericidal properties but also significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin in biofilm reduction assays.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | Not specified | Bactericidal |

| Ciprofloxacin | Not specified | Not specified | Antibiotic |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds in this class has been suggested through various assays. Compounds structurally similar to this compound have shown promise in inhibiting pro-inflammatory cytokines in vitro.

Case Studies

In one notable study, a derivative exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) production in human macrophages when tested at concentrations as low as 10 μM. This suggests that modifications to the compound may enhance its anti-inflammatory efficacy .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial replication.

- Synergistic Effects : Some derivatives exhibit synergistic effects with existing antibiotics, reducing MIC values significantly when combined with drugs like Ketoconazole .

- Biofilm Disruption : The ability to disrupt biofilm formation is critical for treating chronic infections where biofilms are prevalent.

Toxicity and Safety Profile

Toxicological assessments indicate that compounds in this category generally exhibit low cytotoxicity, with IC50 values exceeding 60 μM for cell lines tested . Hemolytic activity was also low, indicating a favorable safety profile for potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to ethyl 1-(2-chlorophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit anticancer properties. A study demonstrated that derivatives of pyridazine-based compounds showed significant cytotoxicity against various cancer cell lines, suggesting a potential therapeutic role in oncology .

2. Anti-inflammatory Properties

The compound's sulfonamide moiety is known for its anti-inflammatory effects. Studies have shown that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Antimicrobial Activity

this compound has been evaluated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, indicating its potential use in developing new antibiotics .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Research

In a study published in the Royal Society of Chemistry, researchers synthesized several pyridazine derivatives and tested their anticancer efficacy on human cancer cell lines. The results showed that one derivative exhibited over 70% inhibition of cell proliferation at low micromolar concentrations, highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanism

A paper in Pharmaceutical Research examined the anti-inflammatory effects of sulfonamide derivatives. The study revealed that these compounds significantly reduced inflammation markers in animal models of arthritis. This compound was highlighted as a promising candidate for further investigation due to its structural similarities to effective sulfonamides .

Comparison with Similar Compounds

Structural Features

Key structural analogs differ in substituent type, position, and electronic effects:

Key Observations :

Physicochemical Properties

Data from analogs highlight trends in melting points and synthesis yields:

Key Observations :

- Melting Points : Polar groups (e.g., hydroxyl in 12d ) correlate with higher melting points (>200°C), suggesting the target’s sulfonyloxy group may similarly elevate its melting point.

- Synthesis Yields : Yields for analogs range from 40% (12g ) to 95% (12d ). The target’s synthesis may face challenges due to the steric demands of the sulfonyloxy group.

Q & A

Q. What are the optimal synthetic conditions for Ethyl 1-(2-chlorophenyl)-4-(((4-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

- Nucleophilic substitution : Reaction of the dihydropyridazine core with sulfonyl chloride derivatives under inert atmosphere.

- Esterification : Ethanol or methanol as solvents, with catalytic sulfuric acid at 60–80°C for 6–12 hours .

- Optimization : Yield is maximized using polar aprotic solvents (e.g., DMF) and controlled heating (40–60°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural elucidation employs:

- NMR Spectroscopy : H and C NMR to identify proton environments and carbon frameworks. For example, the sulfonyloxy group exhibits distinct deshielding in H NMR (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 465.02 for [M+H]) .

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, as seen in analogous dihydropyridazine derivatives .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Discrepancies (e.g., varying IC values in enzyme assays) require:

- Standardized Assays : Use uniform protocols (e.g., fixed substrate concentrations, pH 7.4 buffers).

- Structural Validation : Confirm batch purity via HPLC (>95%) and elemental analysis .

- Comparative Studies : Benchmark against reference inhibitors (e.g., doxorubicin for cytotoxicity assays) to normalize activity metrics .

Q. What mechanistic hypotheses explain its interaction with biological targets?

- Methodological Answer : Proposed mechanisms include:

- Enzyme Inhibition : The sulfonyloxy group acts as a hydrogen-bond acceptor, binding to kinase active sites (e.g., COX-2 or PI3K). Molecular docking studies suggest strong affinity for hydrophobic pockets .

- Receptor Modulation : Fluorophenyl and chlorophenyl groups enhance lipophilicity, facilitating membrane penetration and interaction with G-protein-coupled receptors (GPCRs) .

- Validation : Competitive binding assays (e.g., fluorescence polarization) and site-directed mutagenesis to identify critical residues .

Q. How can its reactivity be leveraged for derivatization to enhance bioactivity?

- Methodological Answer : Key reactive sites include:

- Ester Group : Hydrolysis to carboxylic acid under basic conditions (NaOH/EtOH) for improved solubility .

- Sulfonyloxy Group : Nucleophilic displacement with amines or thiols to generate sulfonamide or thioether derivatives .

- Dihydropyridazine Core : Oxidation to pyridazine for redox-active intermediates.

Example : Reaction with benzylamine yields a sulfonamide analog with 3-fold higher cytotoxicity in MCF-7 cells .

Analytical & Experimental Design Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Temperature Gradients : Gradual cooling from 50°C to 4°C to induce ordered crystal growth.

- Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize lattice structures, as demonstrated for related dihydropyridazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.